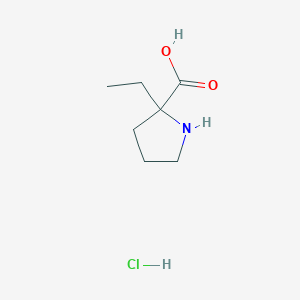
2-Ethylproline hydrochloride
Übersicht
Beschreibung
2-Ethylproline hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Ethylproline hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
2-Ethylproline hydrochloride is a solid substance . It has a molecular weight of 179.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Ethylproline hydrochloride has been utilized in the synthesis and characterization of various compounds. For instance, it has played a role in the synthesis of ethyl-substituted poly(L-prolines), providing insights into the effects of substituents on helical conformations and mutarotation in poly(L-prolines) (Yang, Overberger, & Venkatachalam, 1983). Another study involved the synthesis of a metabolite of aprophen, showcasing 2-Ethylproline hydrochloride's relevance in producing compounds with significant antimuscarinic activities (Brown et al., 1993).
Deprotonation in Chemical Reactions
In chemical reactions, 2-Ethylproline hydrochloride has been used for the deprotonation of hydrochloride salts of ethyl and methyl esters of amino acids and peptides. This process is key in isolating free amino acid esters and peptide esters in good yield and purity, demonstrating its application in refining chemical synthesis processes (Ananda & Babu, 2001).
Role in Aging and Life-Span Studies
2-Ethylproline hydrochloride has also been explored in gerontology, particularly as a geroprotector. Studies have shown that it can increase the life-span of certain mouse models, providing valuable data for aging research (Emanuel & Obukhova, 1978).
Application in Corrosion Science
In the field of corrosion science, derivatives of 2-Ethylproline hydrochloride have been investigated as corrosion inhibitors. This application is crucial in protecting metals like steel from corrosive environments, demonstrating the compound's utility in industrial applications (Zhang et al., 2015).
Drug Delivery and Controlled Release Systems
The compound has been instrumental in the development of drug delivery systems. For example, it has been used in the synthesis and characterization of hydrogels for controlled drug release under specific conditions, indicating its potential in pharmaceutical applications (Şenol & Akyol, 2018).
Learning and Memory Enhancement Studies
Research has also explored the effects of 2-Ethylproline hydrochloride derivatives on learning and memory in animal models. Such studies contribute to understanding the neurological impacts of chemical compounds and their potential therapeutic applications (Jiang, 2006).
Wirkmechanismus
Biochemical Pathways
Drugs can affect various biochemical pathways, leading to different physiological effects. For instance, proline, a related compound, is involved in protein synthesis and cellular regulation by redox mechanisms .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body
Safety and Hazards
While specific safety data for 2-Ethylproline hydrochloride is not available, it’s important to handle all chemical substances with care. For instance, hydrochloric acid, a related compound, is known to be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIGVRKLONTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylproline hydrochloride | |
CAS RN |
1332530-89-8 | |
| Record name | Proline, 2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)

![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)



![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)